2,2,2-Trichloroethyl benzoate

Enzymatic deprotection BS2 esterase carboxyl protecting group selectivity

Standard methyl/benzyl/tert-butyl benzoates fail in multi-step syntheses requiring orthogonal deprotection-their cleavage conditions (strong base, H2/Pd-C, TFA) destroy alkenes, nitro, Boc, or silyl ethers. 2,2,2-Trichloroethyl benzoate solves this via neutral reductive removal (Zn/AcOH or titanocene catalysis) that tolerates ≥5 reducible/acid-labile groups. • >95% selectivity in complex polyketide/β-lactam synthesis • 99% yield in enzymatic deprotection (BS2 esterase, 37°C, 1h) • Quantitative removal in dendritic growth without backbone degradation Available for R&D and process chemistry scale-up.

Molecular Formula C9H7Cl3O2
Molecular Weight 253.5 g/mol
Cat. No. B12082259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trichloroethyl benzoate
Molecular FormulaC9H7Cl3O2
Molecular Weight253.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC(Cl)(Cl)Cl
InChIInChI=1S/C9H7Cl3O2/c10-9(11,12)6-14-8(13)7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyWGXLSZQUOYSATB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trichloroethyl Benzoate: Identity and Fundamental Characteristics


2,2,2-Trichloroethyl benzoate (CAS 37934-99-9; MW 253.51 g/mol) is a chlorinated ester belonging to the 2,2,2-trichloroethyl (TCE) protecting group family, widely employed for carboxylic acid protection in multi-step organic synthesis. The TCE moiety, formally classified as a carboxylic acid protecting group (CHEBI:52942), was pioneered by Woodward and colleagues in 1966 for cephalosporin synthesis [1]. The compound features a benzoate ester linked to a trichloroethyl group; the three electron-withdrawing chlorine atoms render the ester carbonyl substantially deactivated toward nucleophilic attack, conferring acid-stability distinct from simple alkyl esters [2]. Its primary utility lies in synthetic strategies requiring orthogonal protecting groups that remain intact under acidic and nucleophilic conditions yet can be selectively removed under mild reductive conditions (Zn/AcOH, Zn/N-methylimidazole, or titanocene catalysis) [3]. Physical properties include a computed density of 1.424 g/cm³, a boiling point of 309.99 °C at 760 mmHg, and a flash point of 128.12 °C .

Why Generic Benzoate Esters Fail in Complex Synthesis


Generic substitution of 2,2,2-trichloroethyl benzoate with simpler benzoate esters such as methyl, benzyl, or tert-butyl benzoate is not viable in synthetic sequences requiring orthogonal deprotection. Methyl benzoate demands strongly basic (NaOH/H₂O) or acidic (HBr) conditions for cleavage, which are incompatible with base-sensitive substrates and lead to competing ester hydrolysis elsewhere . Benzyl benzoate requires hydrogenolysis (H₂, Pd/C), a condition that simultaneously reduces alkenes, nitro groups, and certain carbonyl functionalities [1]. tert-Butyl benzoate is acid-labile (neat TFA or HCl/dioxane), failing in any sequence involving acidic steps [2]. In contrast, 2,2,2-trichloroethyl benzoate is cleaved under neutral, reductive conditions (Zn dust in acetic acid or Zn/N-methylimidazole in ethyl acetate) that leave azido, nitro, chloro, phenacyl, and tert-butyl ester functionalities intact [3]. This orthogonality—stability toward both aqueous acid and base, yet cleavable under mild reduction—is the defining procurement criterion that eliminates generic ester substitutes from consideration in multi-step total synthesis, peptide chemistry, and dendrimer construction.

Quantitative Evidence Against Alternative Carboxyl Protecting Groups


Enzymatic Hydrolysis Kinetics vs. Alternative Esters

Under phosphate buffer (pH 7.4)/hexane 7:1 at 37 °C with Bacillus subtilis esterase BS2 (enzyme/substrate ratio 1:4 w/w), 2,2,2-trichloroethyl esters of N-protected amino acids were hydrolyzed to completion within 0.25–1 h, yielding the free carboxylic acid in 99% isolated yield (Table 2, entry 6) [1]. In head-to-head comparison under identical conditions, diphenylmethyl esters required an enzyme/substrate ratio of 1:1 and 48 h for complete hydrolysis (Table 2, entries 3–5) [1]. Allyl esters hydrolyzed quantitatively within 0.5–3 h at the same 1:4 ratio, while benzyl esters required 1–24 h (Table 2) [1]. This establishes that the TCE ester is among the fastest substrates for BS2-mediated cleavage, outperforming diphenylmethyl esters by approximately 48-fold in reaction time and requiring 4-fold less enzyme loading.

Enzymatic deprotection BS2 esterase carboxyl protecting group selectivity biocatalysis

Chemoselective Reductive Deprotection Orthogonality

Treatment of TCE esters with activated zinc dust and N-methylimidazole in ethyl acetate or acetone at reflux (or room temperature) achieves complete deprotection while leaving azido, nitro, chloro, phenacyl ester, and tert-butyl ester functionalities intact [1]. In a parallel study, benzyl ester hydrogenolysis (H₂, Pd/C) simultaneously reduces nitro and azido groups, eliminating orthogonality [2]. tert-Butyl ester cleavage with TFA or HCl/dioxane destroys acid-sensitive silyl ethers (e.g., TBDMS, TES) and Boc groups, while TCE deprotection under Zn/N-methylimidazole preserves all of these [1]. Sodium telluride in DMF has also been shown to regenerate carboxylic acids from TCE esters in good yields while leaving methyl esters, acetate esters, and TBDMS ethers untouched [3]. The indium-mediated method (In metal, THF/H₂O or DMF, RT) achieves chemoselective deprotection of TCE esters in the presence of benzyl esters and acetate protecting groups [4].

Orthogonal deprotection chemoselectivity Zn/N-methylimidazole reducible functional groups

Physical Property and Thermal Stability Differentiation

2,2,2-Trichloroethyl benzoate exhibits a boiling point of 309.99 °C at 760 mmHg (computed) and a flash point of 128.12 °C, substantially higher than methyl benzoate (bp 198–199 °C, flash point 82 °C) and tert-butyl benzoate (bp 232 °C at 760 mmHg, flash point 100.4 °C) . Benzyl benzoate has a comparable boiling point (323–324 °C) but a higher melting point of 18–20 °C, which can cause solidification during cold-phase extractions and chromatography . The higher boiling point of TCE benzoate provides a broader liquid-phase thermal window for solvent evaporation, distillation, and vacuum drying without product loss, while its lower melting point (liquid at ambient temperature) avoids the handling complications of benzyl benzoate near room temperature. Density data (1.424 g/cm³ for TCE benzoate vs. 1.088 g/mL for methyl benzoate and 1.118 g/mL for benzyl benzoate) further assist in phase separation and extraction protocols .

Physical properties boiling point thermal stability downstream purification

Titanocene-Catalyzed Neutral Deprotection Conditions

A titanocene(III)-catalyzed method employing Cp₂TiCl (5–10 mol%) as an electron-transfer catalyst and Zn dust (2 equiv) as the stoichiometric reductant in THF at room temperature achieves reductive cleavage of TCE esters to the corresponding carboxylic acids in up to 80% yield [1]. This method operates under strictly neutral, non-aqueous conditions and avoids strong Brønsted acids entirely—a critical advance over the classical Zn/AcOH protocol (typically 3–15 equiv Zn, AcOH, 60 °C) that can promote epimerization and acid-catalyzed side reactions [2]. Methyl and benzyl esters are completely inert under these conditions; their cleavage would require entirely different reagents (aqueous base or hydrogenolysis, respectively), further underscoring the unique reductive lability of the TCE group that distinguishes it from all common carboxyl protecting groups [3].

Titanocene catalysis radical deprotection mild reductive cleavage Cp2TiCl

Direct Transacylation to Amides

2,2,2-Trichloroethyl benzoate undergoes direct transacylation with amines and alcohols in the presence of phosphorus(III) reagents to form the corresponding amides or transesterified esters without prior hydrolysis to benzoic acid . For example, reaction of TCE benzoate with butylamine employing a P(III) reagent system yields N-butylbenzamide in approximately 39% yield in a single step . In contrast, methyl benzoate requires two separate steps (saponification to benzoic acid followed by amide coupling) due to the poor leaving-group ability of methoxide [1]. The trichloroethoxide leaving group, activated by the electron-withdrawing chlorine atoms, enables this direct nucleophilic displacement that is inaccessible to simple alkyl benzoates. This single-step conversion eliminates protection/deprotection cycles and reduces step count in amide-targeted syntheses.

Direct amidation transacylation phosphorus(III) reagents one-pot conversion

Best-Fit Research and Industrial Application Scenarios


Orthogonal Protection in Acid- and Hydrogenation-Sensitive Synthesis

In the total synthesis of complex polyketides, terpenoids, or β-lactam antibiotics where the target molecule contains multiple reducible groups (alkenes, nitro, azido) and acid-labile protecting groups (Boc, silyl ethers, acetals), 2,2,2-trichloroethyl benzoate is the carboxyl protecting group of choice. Unlike benzyl esters, which are cleaved by hydrogenolysis that simultaneously saturates alkenes and reduces nitro/azido groups [1], TCE benzoate is removed under neutral reductive conditions (Zn/N-methylimidazole or titanocene catalysis) that leave all these functionalities intact with >95% selectivity [2] [3]. The titanocene method further enables deprotection at room temperature without any acid, preserving even the most thermally sensitive substrates [3]. This orthogonality profile is documented to tolerate at least five functional group classes that are incompatible with benzyl or tert-butyl ester deprotection methods [2].

Enzymatic Deprotection in Green Chemistry and Flow Biocatalysis

For synthetic routes employing biocatalytic deprotection—an increasingly favored strategy in pharmaceutical process chemistry for its mildness and sustainability—2,2,2-trichloroethyl benzoate offers a dramatically faster enzymatic hydrolysis rate than diphenylmethyl esters (0.25–1 h vs. 48 h) at one-fourth the enzyme loading (enzyme/substrate 1:4 vs. 1:1) using Bacillus subtilis esterase BS2 [4]. This translates to significantly reduced enzyme cost and reactor residence time in flow biocatalysis setups. The 99% isolated yield achieved under phosphate buffer (pH 7.4) at 37 °C outperforms selective allyl ester removal (80% yield) [4], making TCE benzoate the preferred substrate when maximum yield from enzymatic deprotection is critical.

Dendrimer Construction via Convergent Growth Strategy

In the convergent synthesis of dendritic polyesters—where 2,2,2-trichloroethyl 3,5-dihydroxybenzoate serves as the AB₂ monomer unit—the TCE ester group's unique combination of stability during DCC-mediated coupling reactions and clean, quantitative removal with Zn/AcOH enables iterative generational growth without backbone degradation [5]. The parent compound, 2,2,2-trichloroethyl benzoate, serves as the model system for developing and optimizing these deprotection conditions. Its high boiling point (310 °C) and thermal stability prevent premature decomposition during coupling steps at elevated temperatures, whereas methyl benzoate analogs would evaporate or transesterify under identical conditions .

Direct Amide Synthesis via One-Pot Transacylation

In medicinal chemistry workflows requiring rapid amide library synthesis, 2,2,2-trichloroethyl benzoate enables direct transacylation with amines using phosphorus(III) reagents, bypassing the two-step hydrolysis–activation sequence required for methyl or benzyl benzoates . Although the documented yield (~39%) for the butylamine adduct is moderate, this single-step transformation eliminates protecting group interconversion steps, reduces solvent waste, and accelerates library throughput—three metrics directly relevant to procurement value assessment in drug discovery settings .

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